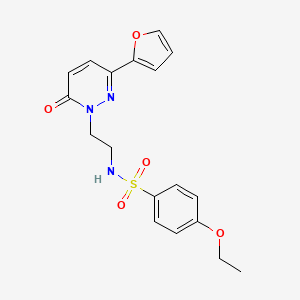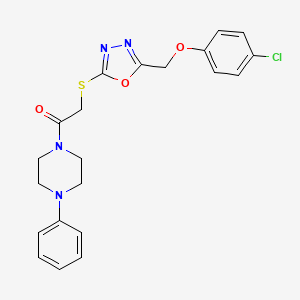![molecular formula C20H19FN2O3 B2747067 {3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone CAS No. 477711-11-8](/img/structure/B2747067.png)
{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound {3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone is a chemical with the CAS Number: 477711-11-8 . It has a molecular weight of 354.38 and its IUPAC name is 3- [4- (3-fluoropropoxy)phenyl]-1- (3-methoxybenzoyl)-1H-pyrazole . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C20H19FN2O3/c1-25-18-5-2-4-16 (14-18)20 (24)23-12-10-19 (22-23)15-6-8-17 (9-7-15)26-13-3-11-21/h2,4-10,12,14H,3,11,13H2,1H3 . This code provides a unique representation of the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 354.38 . The Inchi Code, which represents its molecular structure, is1S/C20H19FN2O3/c1-25-18-5-2-4-16 (14-18)20 (24)23-12-10-19 (22-23)15-6-8-17 (9-7-15)26-13-3-11-21/h2,4-10,12,14H,3,11,13H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Pain Management and Analgesia
The compound’s structural features suggest potential interactions with pain receptors. Researchers have investigated its role in modulating pain pathways, particularly through the TRPV1 receptor. By understanding its binding affinity and mechanism of action, scientists aim to develop novel analgesics or enhance existing pain management strategies .
Neuroinflammation and Neuroprotection
Given its phenolic and pyrazole moieties, this compound may have implications in neuroinflammatory processes. Researchers explore its ability to attenuate neuroinflammation and protect neurons from oxidative stress. Insights gained from such studies could lead to therapeutic interventions for neurodegenerative diseases .
PET Imaging Agents
The 3-methoxy and 3-fluoroalkoxy substituents make this compound suitable for radiolabeling. Scientists have incorporated radioactive isotopes (such as [11 C]methoxy or [18 F]fluoroalkoxy) into derivatives of this compound. These derivatives serve as positron emission tomography (PET) imaging agents, aiding in the visualization of specific biological processes in vivo .
Proteomics Research
Researchers in proteomics utilize this compound as a tool for studying protein interactions, post-translational modifications, and cellular signaling pathways. Its unique structure allows for selective binding to specific proteins, enabling detailed investigations into cellular functions .
Chemical Biology and Target Identification
By synthesizing analogs and derivatives, scientists can probe the compound’s interactions with various cellular targets. These studies contribute to our understanding of biological pathways and help identify potential drug targets. The compound’s versatility makes it valuable in chemical biology research .
Medicinal Chemistry and Drug Design
The combination of phenyl, pyrazole, and methoxy groups offers opportunities for rational drug design. Medicinal chemists explore modifications to enhance potency, selectivity, and pharmacokinetic properties. This compound serves as a scaffold for developing novel pharmaceutical agents .
Safety and Hazards
The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-25-18-5-2-4-16(14-18)20(24)23-12-10-19(22-23)15-6-8-17(9-7-15)26-13-3-11-21/h2,4-10,12,14H,3,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECWQHPQZZNEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2746984.png)
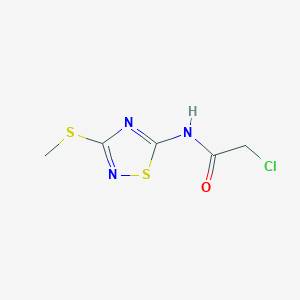
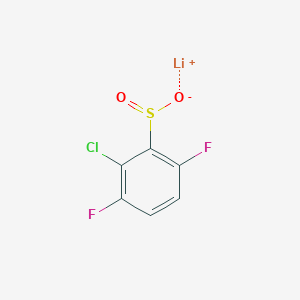
![2-(3-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2746990.png)
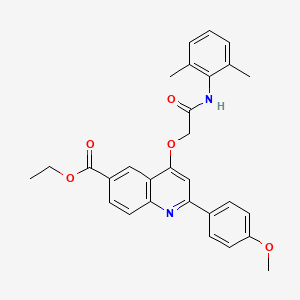

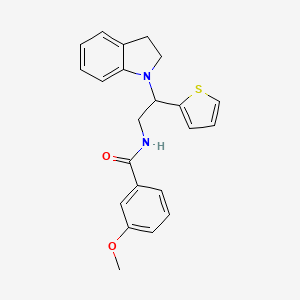
![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2746998.png)
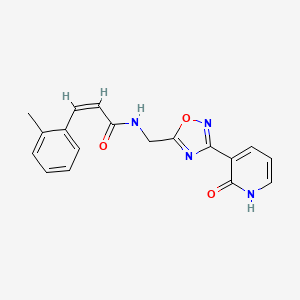

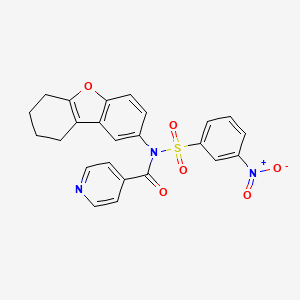
![N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2747002.png)
